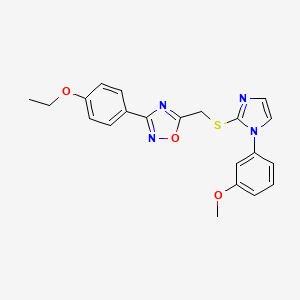

3-(4-ethoxyphenyl)-5-(((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

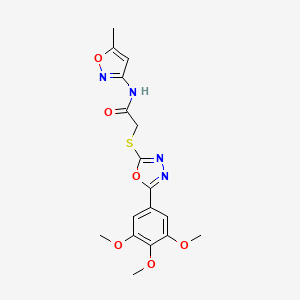

The synthesis of oxadiazole derivatives often involves multi-step chemical reactions, including the cyclization of substituted-benzoic acid hydrazides or the oxidative cyclization of hydrazones. These processes are crucial for forming the oxadiazole core, with modifications allowing for the introduction of various substituents, such as ethoxy and methoxy phenyl groups, to achieve desired molecular architectures and functionalities (Rai et al., 2009), (Gaonkar et al., 2011).

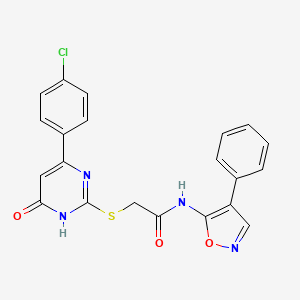

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including the target compound, can be elucidated using spectroscopic techniques such as NMR and mass spectrometry. These methods provide detailed information about the molecular framework, including the positioning of ethoxy and methoxy groups and the oxadiazole core. The structural analysis is pivotal for understanding the compound's reactivity and interaction mechanisms (Bohle & Perepichka, 2009).

Chemical Reactions and Properties

Oxadiazole derivatives engage in various chemical reactions, including nucleophilic substitutions and cyclization processes. These reactions are influenced by the compound's functional groups, enabling the synthesis of a wide range of derivatives with diverse biological and chemical properties. For instance, the presence of an ethoxyphenyl or methoxyphenyl group can significantly impact the compound's reactivity towards different reagents (Yakantham et al., 2019).

科学的研究の応用

Corrosion Inhibition

A study by Ammal, Prajila, and Joseph (2018) explored the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid. They found that these compounds effectively inhibit corrosion through the formation of a protective layer on the metal surface, as confirmed by various methods including gravimetric and electrochemical studies, SEM, and computational analyses (Ammal, Prajila, & Joseph, 2018).

Anticancer Activity

Yakantham, Sreenivasulu, and Raju (2019) synthesized a series of 1,2,4-oxadiazole derivatives and evaluated their anticancer activity against various human cancer cell lines. These compounds demonstrated promising anticancer properties, particularly against breast and lung cancer cell lines (Yakantham, Sreenivasulu, & Raju, 2019).

Nematocidal Activity

Liu, Wang, Zhou, and Gan (2022) researched novel 1,2,4-oxadiazole derivatives for their nematocidal activities. They identified specific compounds that exhibited significant nematocidal activity, which could lead to the development of new nematicides (Liu, Wang, Zhou, & Gan, 2022).

Anticonvulsant Properties

Tsitsa et al. (1989) synthesized bisubstituted 1,3,4-oxadiazoles and evaluated their anticonvulsant activity. They discovered that certain derivatives exhibited significant anticonvulsant potency, highlighting the potential of 1,3,4-oxadiazole derivatives in the development of anticonvulsant drugs (Tsitsa et al., 1989).

Antibacterial Activity

Tien et al. (2016) synthesized derivatives of 1,3,4-oxadiazole and assessed their antibacterial activity against various microorganisms. These compounds showed promising results, particularly against bacteria, mold, and yeast (Tien et al., 2016).

Luminescent Properties

Mikhailov et al. (2016) explored the luminescent properties of 1,2,4-oxadiazole derivatives and their chelate complexes with Zinc(II) and Copper(II). They found that these compounds exhibited luminescence with potential applications in various fields (Mikhailov et al., 2016).

作用機序

Mode of Action

Based on its chemical structure, it may interact with its targets through hydrogen bonding, hydrophobic interactions, or other types of chemical interactions .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

特性

IUPAC Name |

3-(4-ethoxyphenyl)-5-[[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c1-3-27-17-9-7-15(8-10-17)20-23-19(28-24-20)14-29-21-22-11-12-25(21)16-5-4-6-18(13-16)26-2/h4-13H,3,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOIBYISKHRDBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC=CN3C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2493876.png)

![(3S,4R)-4-[(propan-2-yl)amino]oxolan-3-ol](/img/structure/B2493882.png)